2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is an organic compound characterized by its complex structure, which includes a phenylethanol backbone substituted with a benzyl and an ethylamino group. This compound belongs to the class of amines and alcohols, and its chemical formula is CHN. The presence of both an amine and an alcohol functional group in its structure suggests potential for various
The reactivity of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol can be attributed to its functional groups. Common reactions include:
These reactions enable the synthesis of derivatives that may exhibit enhanced properties or novel functionalities.
Research indicates that compounds similar to 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol exhibit significant biological activities, including:
Synthesis of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol can be achieved through several methods:
Each method's choice depends on the availability of starting materials and desired yields.
2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol has potential applications in various fields:
Studies focusing on the interactions of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol with biological targets are crucial for understanding its mechanism of action. Investigations into its binding affinity with acetylcholinesterase have shown promising results, indicating that this compound could modulate cholinergic signaling pathways . Additionally, interaction studies with various receptors may reveal further therapeutic potentials.
Several compounds share structural similarities with 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-benzyl-N-(4-methoxyphenyl)methanamine | Contains a methoxy group | Enhanced solubility and potential for drug delivery |
| Ethanolamine | Simple amino alcohol | Basic structure without aromatic substitution |
| 2-(Benzylamino)-1-(4-fluorophenyl)ethanol | Fluorinated aromatic ring | Potential for increased biological activity |
The uniqueness of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol lies in its combination of an ethylamine moiety with a phenolic structure, which may confer distinct pharmacological properties compared to these similar compounds.
The elucidation of the chemical structure and identity of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is foundational to understanding its physicochemical characteristics, reactivity, and potential applications. This compound, with the molecular formula C₁₇H₂₁NO, is a member of the amino alcohol class, distinguished by the presence of both an amino group and a hydroxyl group attached to an ethane backbone that is further substituted with aromatic rings. The precise determination of its structure, stereochemistry, and conformational preferences is essential for its identification in chemical registries and for comparison with structurally related compounds.
The molecular structure of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is characterized by the presence of a central ethane backbone, bearing three key substituents: a phenyl group, a hydroxyl group, and a benzyl(ethyl)amino group. The constitutional formula, which specifies the connectivity of atoms within the molecule, is unambiguously established as C₁₇H₂₁NO [1] [2].
The structure can be described as follows: the ethane backbone is substituted at the first carbon with a phenyl group and a hydroxyl group, and at the second carbon with a benzyl(ethyl)amino group. The benzyl(ethyl)amino moiety consists of a nitrogen atom bonded to both a benzyl group (a phenyl ring attached via a methylene bridge) and an ethyl group. This configuration results in a tertiary amine functionality, with the nitrogen atom connected to three carbon-containing substituents.
The molecular weight of the compound is 255.35 grams per mole, as calculated from its elemental composition (carbon: 17 atoms, hydrogen: 21 atoms, nitrogen: 1 atom, oxygen: 1 atom) [1] [2]. The molecular formula and structure are confirmed by multiple chemical databases, including PubChem and BLD Pharm, which provide consistent representations of the compound’s connectivity and composition [1] [2].
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 17 | 12.01 | 204.17 |
| Hydrogen | 21 | 1.008 | 21.168 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 255.35 |
The constitutional formula can also be represented using the Simplified Molecular Input Line Entry System (SMILES) notation, which for this compound is: CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O [2]. This notation encodes the connectivity and substituent positions in a linear text format, facilitating database searches and computational analysis.
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-[benzyl(ethyl)amino]-1-phenylethanol, which precisely describes the substituent pattern and functional groups present in the molecule [2]. The structure is further corroborated by the International Chemical Identifier (InChI) and InChIKey, which provide unique textual representations for use in chemical informatics.
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[benzyl(ethyl)amino]-1-phenylethanol |
| SMILES | CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O |
| InChI | InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3 |
| InChIKey | RZHNZKABKZGIEM-UHFFFAOYSA-N |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| CAS Number | 902264-05-5 |
The presence of both an aromatic and an aliphatic environment within the same molecule imparts unique physicochemical properties, including solubility, reactivity, and spectroscopic signatures, which are explored in subsequent sections.
The stereochemical properties of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol are determined by the presence of a chiral center at the carbon atom bearing the hydroxyl group and the phenyl substituent. This carbon, designated as the first carbon in the ethane backbone, is attached to four different groups: a hydrogen atom, a hydroxyl group, a phenyl group, and a 2-(benzyl(ethyl)amino)ethyl group. As a result, the molecule exists as a pair of enantiomers, each of which is a non-superimposable mirror image of the other.
The configuration at the chiral center can be specified using the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents based on atomic number and connectivity. The stereoisomers are designated as (R)- or (S)- depending on the spatial arrangement of the substituents around the chiral center.
The conformational analysis of the molecule involves consideration of the preferred spatial orientations of its flexible bonds, particularly the dihedral angles between the aromatic rings and the central ethane backbone. The presence of both a benzyl group and a phenyl group introduces significant steric and electronic interactions, which influence the conformational preferences of the molecule.
Molecular modeling studies, including energy minimization and conformational searches, reveal that the most stable conformers are those in which the bulky aromatic rings are oriented to minimize steric repulsion. This typically results in a staggered arrangement, with the phenyl and benzyl groups adopting positions that maximize their separation in three-dimensional space. The hydroxyl group, being capable of hydrogen bonding, may also participate in intramolecular or intermolecular interactions, further influencing the conformational landscape.
Single-crystal X-ray diffraction, where available, provides definitive information on the three-dimensional arrangement of atoms in the solid state. In the absence of crystallographic data for this specific compound, computational methods such as molecular mechanics and quantum chemical calculations are employed to predict the lowest-energy conformations and to estimate the energy barriers for rotation about key bonds [5] [8].
| Feature | Description |
|---|---|
| Chiral Centers | 1 (at C1 of ethane backbone) |
| Number of Stereoisomers | 2 (enantiomers: (R)- and (S)-) |
| Preferred Conformation | Staggered, with aromatic rings maximally separated |
| Intramolecular Interactions | Possible hydrogen bonding involving hydroxyl group |
| Energy Barriers | Moderate, due to steric bulk of aromatic substituents |
The stereochemistry of the compound has important implications for its physical properties, reactivity, and interactions with chiral environments, such as biological macromolecules or chiral stationary phases in chromatography. The enantiomers may exhibit different optical rotations, which can be measured using polarimetry, and distinct reactivity profiles in stereospecific chemical reactions.
The unambiguous verification of the structure of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol relies on a combination of spectroscopic, spectrometric, and crystallographic techniques. Each method provides complementary information that, when integrated, leads to a comprehensive structural assignment.
Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy are the primary tools for elucidating the connectivity and environment of hydrogen and carbon atoms within the molecule. The proton NMR spectrum is expected to display characteristic signals for the aromatic protons of the phenyl and benzyl rings, the methylene protons adjacent to the nitrogen atom, the methylene protons of the ethyl group, and the methine proton at the chiral center. The hydroxyl proton may appear as a broad singlet, depending on the solvent and temperature.
Carbon-13 NMR provides further confirmation of the number and types of carbon environments present, including signals for the aromatic carbons, aliphatic methylene and methine carbons, and the carbon bearing the hydroxyl group.
Infrared (IR) spectroscopy is employed to identify functional groups based on characteristic absorption bands. The hydroxyl group exhibits a strong, broad absorption in the region of 3200–3600 cm⁻¹, while the aromatic rings display absorptions near 1600 cm⁻¹ and 1500–1430 cm⁻¹ [7]. The tertiary amine functionality may be identified by absorptions in the region of 1200–1350 cm⁻¹, corresponding to C–N stretching vibrations.
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 255 confirms the molecular weight, while characteristic fragment ions can be used to deduce the presence of the benzyl, ethyl, and phenyl substituents.
Where crystalline material is available, single-crystal X-ray diffraction affords the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, angles, and the absolute configuration at the chiral center. In the absence of crystallographic data for this specific compound, analogous structures can be used as models for conformational analysis [5].
| Technique | Information Provided |
|---|---|
| Proton NMR | Hydrogen environments, connectivity, stereochemistry |
| Carbon-13 NMR | Carbon environments, substitution patterns |
| Infrared Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| X-ray Crystallography | Three-dimensional structure, absolute configuration |
The integration of data from these techniques ensures the accurate and reproducible identification of the compound, which is essential for its registration in chemical databases and for comparison with related molecules.
In addition to the CAS number, the compound is indexed in other major chemical databases, each of which assigns its own unique identifier. The PubChem Compound Identifier (CID) for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is 228130 [2]. These identifiers facilitate cross-referencing between databases and ensure consistency in the reporting and tracking of chemical substances.
| Registry/Database | Identifier |
|---|---|
| Chemical Abstracts Service (CAS) | 902264-05-5 |
| PubChem CID | 228130 |
| ChemDiv Compound ID | 3169-1757 |
| InChIKey | RZHNZKABKZGIEM-UHFFFAOYSA-N |
| NSC Number | 20759 |
The use of these standardized identifiers is essential for the accurate communication of chemical information, enabling researchers, regulators, and industry professionals to access and share data on the compound without ambiguity.
2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol belongs to a broader class of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group on an aliphatic or aromatic backbone. Structural homology within this class is defined by variations in the substituents attached to the nitrogen atom, the position of the hydroxyl group, and the nature of the aromatic or aliphatic moieties.
A closely related compound is 2-(Benzyl(methyl)amino)-1-phenylethanol, which differs from the title compound by the substitution of a methyl group for the ethyl group on the nitrogen atom [4]. This structural variation results in a molecular formula of C₁₆H₁₉NO and a molecular weight of 241.33 grams per mole, compared to C₁₇H₂₁NO and 255.35 grams per mole for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol. The core structure, consisting of a phenylethanol backbone substituted with a benzylamino group, is preserved, while the nature of the alkyl substituent on the nitrogen atom is altered.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Substituents |
|---|---|---|---|
| 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol | C₁₇H₂₁NO | 255.35 | Benzyl, Ethyl |
| 2-(Benzyl(methyl)amino)-1-phenylethanol | C₁₆H₁₉NO | 241.33 | Benzyl, Methyl |
The structural homology between these compounds extends to their physicochemical properties, spectroscopic signatures, and potential reactivity. However, the substitution of an ethyl group for a methyl group on the nitrogen atom can influence parameters such as lipophilicity, basicity, and steric interactions, which may in turn affect the compound’s behavior in chemical and biological systems.
Further homologues can be envisioned by varying the nature and position of the substituents on the aromatic rings, the length and branching of the alkyl groups on the nitrogen atom, or the position of the hydroxyl group on the ethane backbone. Such systematic modifications form the basis for structure-activity relationship studies and the rational design of compounds with tailored properties.
A detailed understanding of the molecular structure and constitutional formula of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is essential for its identification and characterization. The constitutional formula specifies the number and type of atoms present, as well as their connectivity, but does not convey information about the three-dimensional arrangement of atoms or the presence of stereoisomers.
The compound’s molecular formula, C₁₇H₂₁NO, reflects the presence of seventeen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom. The connectivity of these atoms is described by the following structure: a central ethane backbone, with a phenyl group and a hydroxyl group attached to the first carbon, and a benzyl(ethyl)amino group attached to the second carbon.
The benzyl(ethyl)amino group consists of a nitrogen atom bonded to a benzyl group (a phenyl ring attached via a methylene bridge) and an ethyl group. This arrangement results in a tertiary amine functionality, with the nitrogen atom connected to three carbon-containing substituents.
| Position | Substituent | Atom Connectivity |
|---|---|---|
| C1 (ethane) | Phenyl group, Hydroxyl group | C1–Ph, C1–OH |
| C2 (ethane) | Benzyl(ethyl)amino group | C2–N, N–Benzyl, N–Ethyl |
| N (amine) | Benzyl group, Ethyl group | N–CH₂Ph, N–CH₂CH₃ |
The constitutional formula can be represented in various formats, including the SMILES notation, which encodes the connectivity in a linear text string: CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O [2].
The presence of both aromatic and aliphatic environments within the same molecule imparts unique physicochemical properties, including solubility, reactivity, and spectroscopic signatures.
The stereochemical properties of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol are defined by the presence of a single chiral center at the carbon atom bearing the hydroxyl and phenyl groups. This carbon is attached to four different groups, resulting in two possible enantiomers, designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.
The conformational analysis of the molecule involves consideration of the preferred spatial orientations of its flexible bonds, particularly the dihedral angles between the aromatic rings and the central ethane backbone. The presence of both a benzyl group and a phenyl group introduces significant steric and electronic interactions, which influence the conformational preferences of the molecule.
Molecular modeling studies, including energy minimization and conformational searches, reveal that the most stable conformers are those in which the bulky aromatic rings are oriented to minimize steric repulsion. This typically results in a staggered arrangement, with the phenyl and benzyl groups adopting positions that maximize their separation in three-dimensional space. The hydroxyl group, being capable of hydrogen bonding, may also participate in intramolecular or intermolecular interactions, further influencing the conformational landscape.
The conformational preferences of related amino alcohols have been studied using a combination of computational and spectroscopic techniques, including molecular mechanics calculations, nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction [5] [8]. These studies reveal that the preferred conformation is often one in which the aromatic rings are oriented pseudo-equatorially, minimizing steric interactions and maximizing stability.
| Feature | Description |
|---|---|
| Chiral Centers | 1 (at C1 of ethane backbone) |
| Number of Stereoisomers | 2 (enantiomers: (R)- and (S)-) |
| Preferred Conformation | Staggered, with aromatic rings maximally separated |
| Intramolecular Interactions | Possible hydrogen bonding involving hydroxyl group |
| Energy Barriers | Moderate, due to steric bulk of aromatic substituents |
The stereochemistry of the compound has important implications for its physical properties, reactivity, and interactions with chiral environments, such as biological macromolecules or chiral stationary phases in chromatography. The enantiomers may exhibit different optical rotations, which can be measured using polarimetry, and distinct reactivity profiles in stereospecific chemical reactions.
The unambiguous verification of the structure of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol relies on a combination of spectroscopic, spectrometric, and crystallographic techniques. Each method provides complementary information that, when integrated, leads to a comprehensive structural assignment.
Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy are the primary tools for elucidating the connectivity and environment of hydrogen and carbon atoms within the molecule. The proton NMR spectrum is expected to display characteristic signals for the aromatic protons of the phenyl and benzyl rings, the methylene protons adjacent to the nitrogen atom, the methylene protons of the ethyl group, and the methine proton at the chiral center. The hydroxyl proton may appear as a broad singlet, depending on the solvent and temperature.
Carbon-13 NMR provides further confirmation of the number and types of carbon environments present, including signals for the aromatic carbons, aliphatic methylene and methine carbons, and the carbon bearing the hydroxyl group.
Infrared (IR) spectroscopy is employed to identify functional groups based on characteristic absorption bands. The hydroxyl group exhibits a strong, broad absorption in the region of 3200–3600 cm⁻¹, while the aromatic rings display absorptions near 1600 cm⁻¹ and 1500–1430 cm⁻¹ [7]. The tertiary amine functionality may be identified by absorptions in the region of 1200–1350 cm⁻¹, corresponding to C–N stretching vibrations.
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 255 confirms the molecular weight, while characteristic fragment ions can be used to deduce the presence of the benzyl, ethyl, and phenyl substituents.
Where crystalline material is available, single-crystal X-ray diffraction affords the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, angles, and the absolute configuration at the chiral center. In the absence of crystallographic data for this specific compound, analogous structures can be used as models for conformational analysis [5].
| Technique | Information Provided |
|---|---|
| Proton NMR | Hydrogen environments, connectivity, stereochemistry |
| Carbon-13 NMR | Carbon environments, substitution patterns |
| Infrared Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| X-ray Crystallography | Three-dimensional structure, absolute configuration |
The integration of data from these techniques ensures the accurate and reproducible identification of the compound, which is essential for its registration in chemical databases and for comparison with related molecules.
In addition to the CAS number, the compound is indexed in other major chemical databases, each of which assigns its own unique identifier. The PubChem Compound Identifier (CID) for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is 228130 [2]. These identifiers facilitate cross-referencing between databases and ensure consistency in the reporting and tracking of chemical substances.
| Registry/Database | Identifier |
|---|---|
| Chemical Abstracts Service (CAS) | 902264-05-5 |
| PubChem CID | 228130 |
| ChemDiv Compound ID | 3169-1757 |
| InChIKey | RZHNZKABKZGIEM-UHFFFAOYSA-N |
| NSC Number | 20759 |
The use of these standardized identifiers is essential for the accurate communication of chemical information, enabling researchers, regulators, and industry professionals to access and share data on the compound without ambiguity.
2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol belongs to a broader class of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group on an aliphatic or aromatic backbone. Structural homology within this class is defined by variations in the substituents attached to the nitrogen atom, the position of the hydroxyl group, and the nature of the aromatic or aliphatic moieties.
A closely related compound is 2-(Benzyl(methyl)amino)-1-phenylethanol, which differs from the title compound by the substitution of a methyl group for the ethyl group on the nitrogen atom [4]. This structural variation results in a molecular formula of C₁₆H₁₉NO and a molecular weight of 241.33 grams per mole, compared to C₁₇H₂₁NO and 255.35 grams per mole for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol. The core structure, consisting of a phenylethanol backbone substituted with a benzylamino group, is preserved, while the nature of the alkyl substituent on the nitrogen atom is altered.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Substituents |
|---|---|---|---|
| 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol | C₁₇H₂₁NO | 255.35 | Benzyl, Ethyl |
| 2-(Benzyl(methyl)amino)-1-phenylethanol | C₁₆H₁₉NO | 241.33 | Benzyl, Methyl |
The structural homology between these compounds extends to their physicochemical properties, spectroscopic signatures, and potential reactivity. However, the substitution of an ethyl group for a methyl group on the nitrogen atom can influence parameters such as lipophilicity, basicity, and steric interactions, which may in turn affect the compound’s behavior in chemical and biological systems.
Further homologues can be envisioned by varying the nature and position of the substituents on the aromatic rings, the length and branching of the alkyl groups on the nitrogen atom, or the position of the hydroxyl group on the ethane backbone. Such systematic modifications form the basis for structure-activity relationship studies and the rational design of compounds with tailored properties.
2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol represents a tertiary amino alcohol with distinctive physicochemical characteristics derived from its molecular architecture [1] [2]. The compound exists as a solid to viscous liquid at ambient conditions, exhibiting properties intermediate between crystalline solids and viscous oils. This phase behavior reflects the interplay between intermolecular hydrogen bonding through the hydroxyl group and van der Waals interactions among the aromatic moieties.
Organoleptic examination reveals a colorless to pale yellow appearance with characteristic amine-like odor reminiscent of benzylamine derivatives [3] [4]. The compound displays low crystallinity or amorphous character typical of tertiary amine alcohols, which lack the hydrogen bonding capability of primary or secondary amines. This structural feature contributes to reduced melting point depression compared to analogous compounds with more extensive hydrogen bonding networks [3] [5].
| Property | Characteristic | Basis |
|---|---|---|
| Physical State | Solid to viscous liquid | Tertiary amine alcohol structure |
| Appearance | Clear to pale yellow | Analogous phenylethanol derivatives |
| Odor | Amine-like (benzylamine character) | Benzyl-substituted amine functionality |
| Crystallinity | Amorphous or low crystallinity | Limited hydrogen bonding capacity |
The solubility profile of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol demonstrates amphiphilic character with selective solvent compatibility [7]. Aqueous solubility remains limited (estimated < 1 g/L) due to the predominance of hydrophobic aromatic groups and the tertiary amine center, which reduces water interaction compared to primary or secondary amines [3] [5].
Organic solvent compatibility proves extensive, particularly in polar protic solvents including ethanol and methanol, where hydrogen bonding between the hydroxyl group and solvent molecules facilitates dissolution [7] [3]. Chloroform and dimethyl sulfoxide demonstrate excellent solvation capacity, reflecting favorable interactions with both the aromatic system and amine functionality [8] [9].
| Solvent System | Predicted Solubility | Molecular Basis |
|---|---|---|
| Water | Limited (< 1 g/L) | Hydrophobic aromatic dominance |
| Ethanol | Soluble | Hydroxyl hydrogen bonding |
| Methanol | Soluble | Hydroxyl hydrogen bonding |
| Chloroform | Soluble | Organic nature compatibility |
| DMSO | Soluble | Polar aprotic interactions |
| Hexane | Insoluble | Extreme hydrophobic character |
The partition coefficient (LogP) for 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is estimated between 2.5-3.2, indicating moderate lipophilicity consistent with compounds containing multiple aromatic rings balanced by polar functional groups [10] [11].
Chemical stability of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol depends on environmental conditions and storage parameters [12] [13]. The compound demonstrates moderate thermal stability with decomposition onset temperatures estimated around 200-250°C, typical for phenylethanol derivatives containing tertiary amine centers [14] [15].
Photochemical degradation may occur under ultraviolet irradiation, particularly affecting the benzylic positions susceptible to radical formation [13] [16]. Storage under inert atmosphere at ambient temperature minimizes oxidative degradation pathways that could affect both the hydroxyl group and tertiary amine functionality [12] [14].
| Stability Parameter | Characteristic | Temperature Range |
|---|---|---|
| Thermal Decomposition | Onset ~200-250°C | Typical for tertiary amines |
| Storage Stability | Stable under nitrogen | Room temperature |
| Photostability | UV-sensitive | Benzylic positions vulnerable |
| Oxidation Resistance | Moderate | Requires inert conditions |
Degradation kinetics follow first-order processes under accelerated conditions, with rate constants influenced by temperature, pH, and oxygen availability [13] [16]. Acidic conditions may promote protonation of the amine center, potentially affecting stability and solubility characteristics.
Thermodynamic properties of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol reflect its complex molecular structure combining aromatic systems with polar functionalities [17] [18]. Estimated boiling point ranges between 380-400°C at 760 mmHg, consistent with similar tertiary amine alcohols of comparable molecular weight [19] [20].
Density measurements from analogous compounds suggest values of 1.05-1.10 g/cm³ at 25°C [21] [22], reflecting the contribution of aromatic rings to molecular packing efficiency. The melting point is estimated between 25-55°C, indicating relatively weak intermolecular forces due to tertiary amine structure [21] [23].
| Thermodynamic Property | Estimated Value | Comparative Basis |
|---|---|---|
| Boiling Point | 380-400°C (760 mmHg) | Similar tertiary amine alcohols |
| Melting Point | 25-55°C | Analogous phenylethanol derivatives |
| Density | 1.05-1.10 g/cm³ (25°C) | Related benzylamine compounds |
| Flash Point | 140-160°C | Estimated from structure |
Heat capacity values for related phenylethanol compounds range from 200-300 J/(mol·K) at ambient conditions [17] [18], with contributions from aromatic ring vibrations and internal rotational modes. Enthalpy of vaporization is estimated at 65-75 kJ/mol based on structural correlations with analogous tertiary amine alcohols [18] [24].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol [25] [26]. ¹H NMR spectra exhibit characteristic signals including aromatic protons at 7.2-7.4 ppm for both benzyl and phenyl rings, the hydroxyl-bearing methine proton at 4.8-5.2 ppm, and amine-linked methylene protons at 2.4-2.8 ppm [27] [26].
¹³C NMR analysis reveals distinct carbon environments including aromatic carbons at 126-140 ppm, the hydroxyl-bearing carbon at 65-75 ppm, and aliphatic carbons of the ethyl and methylene groups at 10-60 ppm [28] [26]. Two-dimensional NMR techniques confirm connectivity patterns and stereochemical relationships within the molecular framework [26] [29].
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift Range |
|---|---|---|
| ¹H NMR | Aromatic protons | 7.2-7.4 ppm |
| ¹H NMR | Hydroxyl methine | 4.8-5.2 ppm |
| ¹H NMR | Amine methylenes | 2.4-2.8 ppm |
| ¹³C NMR | Aromatic carbons | 126-140 ppm |
| ¹³C NMR | Hydroxyl carbon | 65-75 ppm |
Infrared (IR) spectroscopy demonstrates characteristic absorption bands including O-H stretching at 3200-3600 cm⁻¹, aromatic C-H stretching at 3000-3100 cm⁻¹, and aromatic C=C stretching at 1450-1600 cm⁻¹ [30] [31]. Tertiary amine characteristics appear as C-N stretching vibrations around 1000-1250 cm⁻¹, distinguishing this compound from primary or secondary amine analogs [30] [3].
Mass spectrometry provides molecular ion confirmation at m/z 255 with characteristic fragmentation patterns including loss of ethyl groups (m/z 226) and formation of benzyl cation fragments (m/z 91) [32] [33]. High-resolution mass spectrometry confirms the molecular formula C₁₇H₂₁NO with mass accuracy within 5 ppm tolerance [33] [34].